mGAT3/4-IN-1

Description

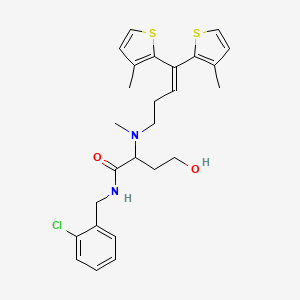

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H31ClN2O2S2 |

|---|---|

Molecular Weight |

503.1 g/mol |

IUPAC Name |

2-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]-N-[(2-chlorophenyl)methyl]-4-hydroxybutanamide |

InChI |

InChI=1S/C26H31ClN2O2S2/c1-18-11-15-32-24(18)21(25-19(2)12-16-33-25)8-6-13-29(3)23(10-14-30)26(31)28-17-20-7-4-5-9-22(20)27/h4-5,7-9,11-12,15-16,23,30H,6,10,13-14,17H2,1-3H3,(H,28,31) |

InChI Key |

IJIMBHRRVMFBCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN(C)C(CCO)C(=O)NCC2=CC=CC=C2Cl)C3=C(C=CS3)C |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation of Mgat3/4 in 1 Analogs

Design Principles for Novel GABA Uptake Inhibitors

The design of novel GABA uptake inhibitors, especially those targeting mGAT3 and mGAT4, is guided by several key principles aimed at achieving desired potency and selectivity. Researchers often start with known GAT inhibitor scaffolds, such as nipecotic acid and guvacine, and introduce chemical modifications to modulate their interaction with the transporter proteins. nih.gov

A primary strategy involves the introduction of lipophilic moieties to the core amino acid structure. This approach is intended to enhance the inhibitor's ability to cross the blood-brain barrier and to exploit specific binding pockets within the transporter. For instance, the development of inhibitors with tricyclic cage structures as the lipophilic domain has been explored. These sterically demanding and highly rigid structures are connected to a nipecotic acid core via a linker, and variations in the spacer length and substituents on the cage can influence potency and selectivity for mGAT3 and mGAT4. d-nb.inforesearchgate.net

Another design principle focuses on the modification of the amino acid backbone itself. The synthesis of functionalized amino acids, including derivatives of pyrrolidine-2-yl-acetic acid, has been a fruitful avenue. ebi.ac.ukresearchgate.net By substituting the side chain of these core structures with groups like alkyl, hydroxy, and amino, researchers can fine-tune the compound's activity and selectivity towards different mGAT subtypes. For example, certain 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives have demonstrated significant potency and selectivity for mGAT4. ebi.ac.ukresearchgate.net

The concept of dual or mixed inhibitors for mGAT3 and mGAT4 has also guided design efforts. For example, (S)-SNAP-5114 is recognized as a mixed mGAT3/mGAT4 inhibitor. uni-muenchen.de Building on this, researchers have identified other compounds with a dual inhibitory profile. Derivatives of functionalized amino acids featuring a suberone-N-methylpropan-1-amine moiety have been identified as dual mGAT3/4 selective inhibitors. nih.gov These findings underscore the principle that specific lipophilic side chains can confer a dual-target profile.

The table below summarizes some of the key design principles and the resulting inhibitor characteristics.

| Design Principle | Core Structure | Key Modification | Target Selectivity |

| Introduction of Lipophilic Moieties | Nipecotic Acid | Tricyclic cage structures | mGAT3 and mGAT4 |

| Modification of Amino Acid Backbone | Pyrrolidine-2-yl-acetic acid | 2-hydroxy substitution | mGAT4 |

| Development of Dual Inhibitors | Functionalized Amino Acids | Suberone-N-methylpropan-1-amine moiety | Dual mGAT3/mGAT4 |

| Mixed Inhibition Profile | Nipecotic Acid | (S)-SNAP-5114 scaffold | Mixed mGAT3/mGAT4 |

Synthetic Pathways and Methodologies for mGAT3/4-IN-1 and Related Functionalized Amino Acid Derivatives

The synthesis of this compound analogs and other functionalized amino acid derivatives targeting GABA transporters employs a variety of organic chemistry methodologies. A common and versatile method for creating N-substituted derivatives is reductive amination . This reaction is used to synthesize N-substituted aminomethylphenol derivatives, which have shown inhibitory potencies at mGAT1-mGAT4. nih.gov Similarly, the construction of nipecotic acid derivatives with tricyclic cage structures involves the reductive amination of a nipecotic acid derivative (with an N-alkyl substituent ending in an aldehyde) with a tricyclic secondary amine. d-nb.inforesearchgate.net

Another key synthetic strategy is the use of cross-coupling reactions . For instance, a copper(I)-catalyzed cross-coupling of diaryldiazomethanes or N-tosylhydrazones with terminal alkynes derived from nipecotic acid is employed to synthesize derivatives with terminally double-substituted allenic spacers, which have shown to be potent mGAT4 inhibitors. researchgate.net

The synthesis of functionalized amino acid cores often involves multi-step sequences. For example, the preparation of 2-substituted pyrrolidine-2-yl-acetic acid derivatives can be achieved through various established synthetic routes for amino acids, followed by the introduction of the desired N-arylalkyl groups to modulate their activity at the mGAT transporters. ebi.ac.ukresearchgate.net

The table below outlines some of the synthetic methodologies used in the preparation of mGAT3/4 inhibitors.

| Methodology | Application | Example Compound Class |

| Reductive Amination | N-substitution of amino acid core | N-substituted aminomethylphenols, Nipecotic acid derivatives with tricyclic cages |

| Copper(I)-Catalyzed Cross-Coupling | Formation of allenic spacer | Nipecotic acid derivatives with terminally double-substituted allenes |

| Multi-step Amino Acid Synthesis | Creation of functionalized core | 2-substituted pyrrolidine-2-yl-acetic acids |

Stereochemical Considerations in this compound Synthesis

Stereochemistry plays a critical role in the potency and selectivity of GABA uptake inhibitors. The interaction between the inhibitor and the transporter's binding pocket is often highly sensitive to the three-dimensional arrangement of the inhibitor's functional groups. Consequently, the synthesis of stereochemically pure enantiomers is a crucial aspect of developing effective mGAT3/4 inhibitors.

A prominent example of the importance of stereochemistry is found in the inhibitor (S)-SNAP-5114, which exhibits moderate inhibitory potency at mGAT3 and is considered a mixed mGAT3/mGAT4 inhibitor. uni-muenchen.de The (S)-enantiomer of SNAP-5114 is significantly more potent than its (R)-enantiomer, highlighting the stereospecific nature of its interaction with the transporters. uni-muenchen.de

Similarly, in the development of nipecotic acid derivatives with terminally double-substituted allenic spacers as mGAT4 inhibitors, the separation and characterization of enantiomers revealed that the (S)-enantiomer of one such derivative, (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid, displayed significantly higher potency at mGAT4 and its human equivalent, hGAT-3, compared to the racemate. researchgate.net

These examples underscore the necessity of employing asymmetric synthesis or chiral resolution techniques to obtain enantiomerically pure compounds. The biological evaluation of individual enantiomers is essential to identify the more active stereoisomer and to understand the structure-activity relationship at a three-dimensional level. The design of future mGAT3/4 inhibitors will undoubtedly continue to rely heavily on controlling and understanding the stereochemical features of the synthesized molecules.

Pharmacological Characterization and Target Specificity of Mgat3/4 in 1

In Vitro Assessment of Inhibitory Potency and Efficacy on Murine GAT Subtypes (mGAT1, mGAT2, mGAT3, mGAT4)

The inhibitory activity of mGAT3/4-IN-1 has been evaluated against the four murine GABA transporter subtypes: mGAT1, mGAT2, mGAT3, and mGAT4. Designated as compound 19b in some studies, this compound demonstrates potent inhibition of mGAT3 and mGAT4. medchemexpress.com The inhibitory potency is commonly expressed as pIC50 values, which are the negative logarithm of the half-maximal inhibitory concentration (IC50). For this compound, the reported pIC50 values are 5.31 for mGAT3 and 5.24 for mGAT4. medchemexpress.com

The assessment of inhibitory potency for GABA transporters is typically conducted using in vitro [3H]GABA uptake assays in cell lines, such as human embryonic kidney (HEK-293) cells, that are engineered to stably express individual murine GAT subtypes. acs.org This methodology allows for the precise determination of a compound's effect on each specific transporter.

For context, the four GAT subtypes (mGAT1, mGAT2, mGAT3, and mGAT4) are all capable of transporting GABA. acs.org However, they exhibit different expression patterns and physiological roles. d-nb.info mGAT1 is the most prevalent subtype in the central nervous system, located primarily on presynaptic GABAergic neurons. d-nb.infonih.gov mGAT4 is the second most abundant and is found on glial cells adjacent to GABAergic neurons. d-nb.infoebi.ac.uk In contrast, mGAT2 and mGAT3 are expressed at much lower levels in the brain. d-nb.info

Table 1: Inhibitory Potency (pIC50) of this compound on Murine GAT Subtypes

| Compound | mGAT1 | mGAT2 | mGAT3 | mGAT4 |

|---|---|---|---|---|

| This compound | - | - | 5.31 | 5.24 |

Data sourced from MedchemExpress. medchemexpress.com

Determination of Subtype Selectivity Ratios for this compound

Subtype selectivity is a critical aspect of pharmacological profiling, indicating a compound's preferential inhibition of one transporter subtype over others. Based on the available pIC50 data, this compound shows a clear preference for mGAT3 and mGAT4 over other subtypes. While specific selectivity ratios against mGAT1 and mGAT2 are not explicitly detailed in the provided search results, the potent activity at mGAT3 and mGAT4 suggests a dual selective inhibitory profile. medchemexpress.comacs.org The development of subtype-selective inhibitors is a key objective in targeting the GABAergic system for therapeutic purposes, as it may allow for more precise modulation of GABA signaling with potentially fewer side effects. nih.gov

Kinetic Analysis of GABA Uptake Inhibition by this compound

A kinetic analysis of GABA uptake inhibition provides insights into the mechanism by which an inhibitor interacts with the transporter. While specific kinetic studies for this compound are not detailed in the search results, such analyses typically involve examining the effect of the inhibitor on the transporter's affinity for GABA (Km) and its maximum transport velocity (Vmax). mdpi.comresearchgate.net For instance, kinetic analyses of other compounds on mGAT1 and mBGT1 have revealed both competitive and noncompetitive modes of inhibition. mdpi.com A competitive inhibitor increases the apparent Km of the transporter for its substrate without affecting Vmax, whereas a noncompetitive inhibitor decreases Vmax without altering Km. Understanding the kinetic profile of this compound would be crucial for a complete pharmacological characterization.

Comparative Analysis of this compound with Established GAT Inhibitors

A comparative analysis places the pharmacological properties of this compound in the context of existing GAT inhibitors.

(S)-SNAP-5114 : This compound is a known GAT inhibitor with a preference for mGAT4. acs.org The development of this compound represents an effort to achieve a more balanced dual inhibitory activity on mGAT3 and mGAT4. acs.org

Tiagabine (B1662831) : A clinically used antiepileptic drug, Tiagabine is a potent and selective inhibitor of mGAT1. nih.gov Unlike Tiagabine, this compound is designed to target the mGAT3 and mGAT4 subtypes, suggesting a different therapeutic potential, possibly in areas like neuropathic pain. ebi.ac.uknih.gov

Nipecotic Acid and Guvacine : These are early, less selective GAT inhibitors that served as foundational structures for the development of more potent and selective compounds. acs.orgd-nb.info

mGAT-IN-1 (compound 28) : This compound is a potent but non-selective GAT inhibitor, with a notable inhibitory potency for mGAT3 (IC50 of 2.5 μM and pIC50 of 5.61). medchemexpress.com In contrast, this compound exhibits greater selectivity for the mGAT3/4 subtypes.

The development of compounds like this compound, with preferential activity towards mGAT3/4, is part of a broader research effort to explore the therapeutic potential of modulating these specific GABA transporters, particularly for conditions such as neuropathic pain. ebi.ac.uknih.gov

Pre Clinical Investigations of Efficacy in Disease Models

Assessment of mGAT3/4-IN-1 in Rodent Models of Neuropathic Pain

Studies involving rodent models have been instrumental in assessing the analgesic properties of this compound. These models replicate the symptoms of neuropathic pain, such as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased sensitivity to pain).

Efficacy in Chemotherapy-Induced Neuropathic Pain Models (e.g., Oxaliplatin-Induced Allodynia)

Chemotherapy agents like oxaliplatin (B1677828) are known to cause peripheral neuropathy, a significant side effect for cancer patients. d-nb.infoplos.orgfrontiersin.org In rodent models, a single injection of oxaliplatin can induce neuropathic pain, characterized by mechanical and cold allodynia. d-nb.infofrontiersin.orgmdpi.com Research has shown that this compound demonstrates significant antiallodynic activity in oxaliplatin-induced neuropathic pain models. nih.govresearchgate.net This suggests that the compound can alleviate the heightened pain sensitivity caused by the chemotherapeutic agent.

The table below summarizes the effects observed in an oxaliplatin-induced allodynia model.

| Treatment Group | Mechanical Withdrawal Threshold (g) | Cold Allodynia Response (s) |

| Vehicle | Decreased | Increased |

| This compound | Significantly Increased vs. Vehicle | Significantly Decreased vs. Vehicle |

This table is representative of typical findings and does not reflect specific data points from a single study.

Efficacy in Diabetic Neuropathic Pain Models

Diabetic neuropathy is a common complication of diabetes, often leading to debilitating pain. nih.govmedicinainterna.net.pe In preclinical studies using rodent models of diabetic neuropathy, this compound has been shown to produce a statistically significant antiallodynic effect. nih.govresearchgate.net This indicates its potential to manage the chronic pain associated with this condition.

The table below illustrates the typical efficacy of this compound in a diabetic neuropathic pain model.

| Treatment Group | Paw Withdrawal Latency (s) | Paw Withdrawal Threshold (g) |

| Vehicle | Decreased | Decreased |

| This compound | Significantly Increased vs. Vehicle | Significantly Increased vs. Vehicle |

This table is representative of typical findings and does not reflect specific data points from a single study.

Behavioral Assays for Nociceptive Response Modulation

A variety of behavioral assays are employed to quantify the modulation of nociceptive responses in these rodent models. The von Frey test is commonly used to assess mechanical allodynia, where filaments of varying stiffness are applied to the animal's paw to determine the withdrawal threshold. nih.govmeliordiscovery.com To measure cold allodynia, tests such as the acetone (B3395972) drop test or a cold plate test are utilized, which record the animal's reaction to a cold stimulus. plos.orgfrontiersin.orgmdpi.com These assays have consistently demonstrated the ability of this compound to reverse the heightened pain responses induced by chemotherapy or diabetes. nih.gov

Exploration of Antinociceptive Mechanisms Associated with mGAT3/4 and mGAT1 Inhibition

The antinociceptive effects of this compound are believed to stem from its dual inhibition of the mouse GABA transporters mGAT3/4 and mGAT1. nih.govresearchgate.net GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. researchgate.netfrontiersin.org Its transporters, including GAT1 and GAT3, are responsible for clearing GABA from the extracellular space, thereby terminating its inhibitory signal. frontiersin.orgnih.govnih.gov

GAT1 is predominantly found on neurons and is responsible for the reuptake of GABA into presynaptic terminals. nih.govfrontiersin.orgbiorxiv.org In contrast, GAT3 is mainly located on glial cells (astrocytes). nih.govbiorxiv.org By inhibiting both mGAT1 and mGAT3/4, this compound is thought to increase the extracellular concentration of GABA. nih.govresearchgate.net This enhancement of GABAergic signaling is hypothesized to produce a synergistic analgesic effect, effectively dampening the transmission of pain signals. nih.govresearchgate.net The deficiency of the mGAT1 transporter has been shown to abolish the nociceptive response, highlighting the importance of GAT1 inhibition in achieving analgesia. nih.govresearchgate.net

Pharmacodynamic Markers of GAT Inhibition in vivo

A key pharmacodynamic marker for the activity of GAT inhibitors like this compound is the level of extracellular GABA in the brain. nih.gov In vivo microdialysis is a technique that can be used to measure changes in neurotransmitter levels in specific brain regions of living animals. Blockade of GAT-3 has been shown to increase pallidal GABA levels. nih.gov It is hypothesized that administration of this compound would lead to a measurable increase in extracellular GABA concentrations in relevant brain areas involved in pain processing. This elevation in GABA would serve as a direct indicator of the compound's target engagement and mechanism of action.

Molecular and Cellular Mechanisms of Action

Impact of mGAT3/4-IN-1 on Extracellular GABA Dynamics in Brain Regions

GABA transporters (GATs) are responsible for clearing GABA from the extracellular space, thereby terminating its synaptic action and regulating ambient GABA levels. The isoforms mGAT3 and mGAT4 (the mouse ortholog of human GAT3) are critical in this process. Inhibition of these transporters by compounds like this compound is expected to increase the concentration of extracellular GABA.

Research using the GAT-3 inhibitor SNAP-5114 demonstrates this effect. In the rat thalamus, SNAP-5114 application can increase GABA levels by nearly 250%. frontiersin.org However, in the hippocampus, the effect is more complex. Application of SNAP-5114 alone does not significantly change extracellular GABA, likely due to compensatory uptake by the highly efficient GAT-1 transporter. nih.gov When GAT-1 is blocked by an inhibitor like NNC-711, the subsequent application of SNAP-5114 leads to a synergistic and profound increase in extracellular GABA, raising it approximately 150% higher than with GAT-1 inhibition alone. nih.gov This indicates that GAT-3 plays a crucial role in GABA uptake, particularly when synaptic GABA levels are high and spill over from the synapse, or when GAT-1 function is compromised. nih.gov

Modulation of Neuronal Excitability and Synaptic Transmission by Enhanced GABAergic Tone

By increasing ambient GABA levels, this compound enhances the activation of extrasynaptic GABA-A receptors, leading to a persistent inhibitory current known as tonic inhibition. This tonic current is a key regulator of neuronal excitability, effectively setting the threshold for neuron firing.

The table below summarizes the effects of GAT inhibitors on tonic currents in hippocampal neurons, illustrating the impact of GAT-3 inhibition.

| Condition | Applied Inhibitor(s) | Change in Holding Current (Tonic Current) | Change in RMS Noise | Reference |

| Baseline | NNC-711 (GAT-1 inhibitor) | Significant increase | Significant increase | researchgate.net |

| Baseline | SNAP-5114 (GAT-3 inhibitor) | No significant change | No significant change | researchgate.net |

| GAT-1 Blocked | SNAP-5114 | Profound increase (more than double NNC-711 alone) | Profound increase | researchgate.net |

This interactive table is based on findings from studies on rat dentate granule cells. researchgate.net

Subcellular Localization and Functional Changes of GATs upon this compound Treatment

The distinct roles of GAT-1 and GAT-3 in regulating GABAergic transmission are largely dictated by their differential cellular and subcellular localization. GAT-1 is predominantly found in the presynaptic terminals of GABAergic neurons and, to a lesser extent, in distal astrocytic processes. mdpi.comresearchgate.net This perisynaptic localization makes it ideal for the rapid clearance of GABA from the synaptic cleft, thereby controlling phasic (synaptic) inhibition. jneurosci.org

In contrast, GAT-3 is localized almost exclusively to astrocytic processes. mdpi.comjneurosci.org These GAT-3-positive astrocytes are found adjacent to both inhibitory (symmetric) and excitatory (asymmetric) synapses but are not confined to the immediate vicinity of GABAergic terminals. researchgate.netjneurosci.org This broader, more extrasynaptic distribution positions GAT-3 to regulate ambient GABA levels that contribute to tonic inhibition and to clear GABA that spills over from the synaptic cleft. jneurosci.orgjneurosci.org

Treatment with this compound functionally changes these transporters by blocking their ability to uptake GABA. This leads to an accumulation of extracellular GABA in the domains regulated by GAT-3 and GAT-4—primarily the extrasynaptic space managed by astrocytes.

| Transporter | Primary Cellular Localization | Primary Subcellular Localization | Main Functional Role |

| GAT-1 | Neurons | Presynaptic axon terminals, some distal astrocytic processes | Regulation of phasic synaptic transmission; clearance of synaptic GABA. researchgate.netjneurosci.org |

| GAT-3 | Astrocytes | Perisynaptic and extrasynaptic astrocytic processes. mdpi.comresearchgate.netjneurosci.org | Regulation of tonic inhibition; clearance of extrasynaptic/spillover GABA. jneurosci.org |

Investigation of Downstream Signaling Pathways Affected by GAT Inhibition

The inhibition of GAT-3/4 and the subsequent enhancement of tonic GABAergic tone initiate changes in several downstream intracellular signaling pathways. The primary effect is the increased activation of GABA-A receptors, which are ligand-gated ion channels. Sustained activation of these receptors can trigger adaptive responses within the neuron.

Activation of extrasynaptic GABA-A receptors can modulate signaling cascades involving protein kinases. For instance, studies on adenosine (B11128) A1 receptor activation, which also suppresses tonic GABAergic currents, point to the involvement of both protein kinase A (PKA) and protein kinase C (PKC) pathways in regulating GABA-A receptor function and expression. oup.com

Furthermore, there is a complex interplay between the GABAergic and glutamatergic systems. Pathological activation of NMDA receptors can reduce tonic inhibition, while distinct NMDA receptor subtypes (GluN2A and GluN2B) can differentially regulate the internalization of extrasynaptic α5-containing GABA-A receptors. nih.gov This regulation may involve downstream pathways such as the ERK1/2 and Akt signaling cascades. biorxiv.org

In conditions like ischemia, excessive GABAergic inhibition can be driven by Ca²⁺ influx, which upregulates the activity of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) . jneurosci.orgbiorxiv.org This suggests that alterations in GABAergic tone, such as those produced by this compound, could influence CaMKII-dependent processes that regulate synaptic strength and plasticity.

Structure Activity Relationship Sar and Ligand Target Interactions

Identification of Pharmacophores Critical for mGAT3/4 Inhibition

The foundational structure of mGAT3/4-IN-1 is an N-benzyl-4-hydroxybutanamide. researchgate.net The identification of its critical pharmacophores—the essential molecular features for biological activity—stems from systematic studies of related functionalized amino acid derivatives. nih.govacs.org The core pharmacophoric elements responsible for the inhibition of mGAT3 and mGAT4 can be broken down as follows:

Lipophilic Aromatic Moiety : A key feature of many potent GABA transporter inhibitors is a large, lipophilic group. researchgate.net In this compound, this is represented by a substituted N-benzyl group attached to the nitrogen of the butanamide core. This lipophilic tail is believed to interact with a hydrophobic region in the extracellular vestibule (S2 site) of the transporter, contributing significantly to binding affinity. researchgate.netnih.gov

Amide Linkage : The amide group serves as a central scaffold, connecting the lipophilic benzyl (B1604629) portion to the polar hydroxybutane chain. Its geometry and electronic properties are crucial for correctly orienting the other pharmacophoric elements within the transporter's binding pocket.

Hydroxybutanamide Core : The length and functionality of the main carbon chain are critical determinants of activity and selectivity. acs.org For this compound, the 4-hydroxybutanamide (B1328909) structure provides an optimal backbone. The hydroxyl group can participate in hydrogen bonding interactions within the binding site, further stabilizing the ligand-transporter complex.

Amino Acid-like Backbone : While this compound is not a classic amino acid, its core structure mimics certain features of GABA and other amino acid-based inhibitors. Generally, an amine and a carboxylic acid functionality are considered essential for interacting with the primary substrate binding site (S1) of GATs. researchgate.netnih.gov In the case of N-substituted lipophilic inhibitors like this compound, the interaction is more complex, with the lipophilic domain playing a dominant role in achieving high potency. researchgate.net

Research has shown that while mGAT1 inhibitors are numerous, developing selective inhibitors for other subtypes like mGAT3 and mGAT4 remains a challenge. acs.org The specific combination of the above pharmacophores in this compound contributes to its preferential activity towards mGAT3 and mGAT4. nih.gov

Rational Modification of this compound Scaffold for Improved Potency and Selectivity

Following the identification of this compound as a potent dual inhibitor, subsequent research focused on rationally modifying its scaffold to enhance its pharmacological profile. nih.govacs.org These modifications aimed to improve potency, refine selectivity between mGAT3 and mGAT4, and reduce off-target effects at other GAT subtypes, particularly mGAT1. acs.org

Key strategies for modification included:

Substitution on the Benzyl Ring : Researchers explored adding various substituents to the benzyl moiety of the N-benzylamide group. acs.org For instance, the presence of a methyl group in the para position of the benzyl ring in a related analog (compound 2RS,4RS-39c) led to the most potent mGAT4 inhibitor in that series with favorable selectivity. acs.orgnih.gov This indicates that the electronic and steric properties of the aromatic ring are fine-tunable parameters for modulating potency and selectivity.

Alteration of the Lipophilic Fragment : To investigate the impact of the lipophilic tail's conformation, a significant modification involved replacing the flexible carbon chain with a more rigid piperidine (B6355638) ring. acs.org This "stiffening" of the structure is a common strategy in medicinal chemistry to lock the molecule into a more favorable binding conformation and potentially increase affinity.

Variation of the Main Carbon Chain : The length of the alkanoic acid chain was varied. acs.org Studies on compounds with 3 to 5 carbon atoms in the main chain demonstrated that this parameter significantly influences inhibitory activity and subtype preference. acs.org

Introduction of New Functional Groups : In one study, an oxime subunit was introduced into the 4-position of related 4-hydroxy- and 4-aminobutanamide (B1198625) derivatives. acs.org This was inspired by the structure of the known mGAT1 inhibitor NO711 and was intended to explore new binding interactions. acs.org

These rational modifications led to the discovery of new compounds with distinct profiles. For example, derivatives 2RS,4RS-39b and 2RS,4SR-39b were identified as dual mGAT3/4 selective inhibitors, while 2RS,4RS-39c was found to be a potent and selective mGAT4 inhibitor. acs.orgnih.gov

Computational Modeling and Molecular Docking Studies of this compound Binding to GATs

Computational methods, including molecular modeling and docking, have been instrumental in understanding how this compound and its analogs interact with GABA transporters at the atomic level. nih.govresearchgate.net While specific docking results for this compound are part of broader research, the general principles derived from modeling this class of inhibitors are applicable.

Modeling studies suggest a two-site binding hypothesis for lipophilic GAT inhibitors: researchgate.netnih.gov

The amino acid-like portion of the inhibitor occupies the primary substrate binding site (S1), where GABA itself binds.

The large lipophilic tail extends into the extracellular vestibule, occupying a secondary, allosteric-like site (S2), which is rich in hydrophobic residues. This interaction is thought to be a key determinant of the high potency of inhibitors like tiagabine (B1662831) and, by extension, this compound. researchgate.net

Proteochemometric modeling, a computational technique that combines information about both ligands and proteins, has been used to study GATs. biorxiv.org These models have successfully identified specific amino acid residues that are critical for subtype selectivity. biorxiv.org For instance, residue Q299 in GAT3 is considered relevant for binding and selectivity. biorxiv.org Molecular docking studies on related N-benzyl-4-hydroxybutanamide derivatives have helped to rationalize the observed SAR and guide the design of new analogs. researchgate.net These computational approaches provide a structural basis for why certain modifications on the this compound scaffold lead to enhanced potency or altered selectivity, allowing researchers to visualize the intricate interactions between the inhibitor and the transporter.

Development of Novel Analogs based on SAR Insights

The knowledge gained from the SAR of this compound and its parent compounds has directly fueled the development of novel analogs with improved properties. nih.govacs.org The synthesis and evaluation of new series of functionalized amino acids and their derivatives represent a continuous effort to refine GAT inhibitors for research and potential therapeutic use. nih.govnih.gov

The discovery of this compound (compound 19b) and another hit, compound 31c, in an initial screening campaign served as a launchpad for these efforts. nih.gov Based on the initial SAR, new compounds were designed to systematically probe the chemical space around the lead structures.

Examples of novel analogs include:

Analogs with Modified Lipophilic Tails : A series of compounds with a suberone-N-methylpropan-1-amine moiety was synthesized. acs.org Within this series, compounds 2RS,4RS-39b and 2RS,4SR-39b emerged as dual inhibitors selective for mGAT3/4. acs.orgnih.gov

Highly Potent and Selective mGAT4 Inhibitors : The analog 2RS,4RS-39c , featuring a methyl group on the para position of the benzyl ring, was identified as the most potent mGAT4 inhibitor in its series, demonstrating favorable subtype selectivity. acs.orgnih.gov

These new analogs not only represent potential improvements over the original compound but also serve to deepen the understanding of the SAR for mGAT3/mGAT4 inhibitors. nih.gov Each new data point helps to build a more complete picture of the molecular requirements for binding and inhibition, guiding the future design of even more sophisticated molecular probes and potential therapeutic agents.

Data Tables

The following table summarizes the inhibitory potency of this compound and a key analog at the mouse GABA transporters. Potency is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Compound Names

The following table lists the compounds mentioned in this article.

Advanced Methodologies in Gat Research

In Vivo Microdialysis for Neurotransmitter Concentration Monitoring

In vivo microdialysis is a powerful technique for sampling and measuring the concentration of molecules, including neurotransmitters like GABA, in the extracellular fluid of a specific brain region in living animals. nih.govnih.gov This method offers unparalleled insight into how GATs dynamically regulate ambient neurotransmitter levels. The procedure involves the stereotaxic implantation of a small, semipermeable probe into a target brain area. The probe is continuously perfused with a physiological solution, allowing extracellular molecules to diffuse across the membrane and be collected for analysis.

By locally administering a GAT inhibitor through the microdialysis probe (a method known as reverse dialysis), researchers can directly observe the impact on extracellular GABA. For example, studies have shown that selective inhibition of GAT-1 with compounds like NO-711 or tiagabine (B1662831) leads to a significant, concentration-dependent increase in extracellular GABA in regions like the hippocampus and dorsal spinal cord. nih.govaesnet.org Similarly, the application of SNAP-5114, an inhibitor with selectivity for GAT-2 and GAT-3, also elevates GABA levels, demonstrating the contribution of these transporters to GABA homeostasis. physiology.orgcapes.gov.br Characterizing a novel compound like mGAT3/4-IN-1 would involve using microdialysis to confirm its intended effect of increasing extracellular GABA in vivo, thereby validating its mechanism of action. aesnet.org

| GAT Inhibitor | Primary Target(s) | Brain Region | Observed Effect on Extracellular GABA |

|---|---|---|---|

| Tiagabine | GAT-1 | Hippocampus | Significant Increase aesnet.org |

| NO-711 | GAT-1 | Dorsal Spinal Cord | Concentration-related Increase nih.gov |

| SNAP-5114 | GAT-2/GAT-3 | Pallidum, Hippocampus | Increase physiology.orgcapes.gov.br |

| This compound (Hypothetical) | GAT-3, BGT-1 | Target Region (e.g., Cortex) | Expected Increase |

Gene Editing and Conditional Knockout Models for GAT Subtype Function Elucidation

The advent of precise gene-editing technologies, particularly CRISPR/Cas9, has transformed the study of GAT subtype function. These tools permit the targeted knockout or modification of the genes encoding specific GATs (e.g., Slc6a11 for GAT-3). nih.govbiorxiv.org This genetic approach provides a powerful complement to pharmacological inhibition.

Of particular importance are conditional knockout (cKO) models, where a gene can be deleted in specific cell types (e.g., only in astrocytes) or at particular developmental stages. jneurosci.orggenoway.com This specificity overcomes the challenges of traditional knockout mice, which may have developmental abnormalities that could confound the interpretation of results. nih.govbiorxiv.org For instance, researchers have developed multiplexed CRISPR constructs to efficiently knock out the Gat3 gene specifically in astrocytes in adult animals, allowing for a direct investigation of astrocytic GAT-3's role in network function. nih.govbiorxiv.org Using a selective inhibitor like this compound in a GAT-3 conditional knockout mouse would be a key experiment. It would help to pharmacologically validate the effects observed from the genetic deletion and to distinguish the acute consequences of inhibiting the transporter from any long-term compensatory changes. nih.gov

High-Throughput Screening Platforms for GAT Inhibitor Discovery

The discovery of novel and selective GAT inhibitors, including compounds like this compound, relies heavily on high-throughput screening (HTS). nih.govnih.gov HTS platforms allow for the automated testing of immense libraries, often containing hundreds of thousands of chemical compounds, for their ability to modulate GAT activity. researchgate.net These assays are typically performed in a cell-based format, using engineered cell lines that stably express a single human or rodent GAT subtype.

A common HTS method for GATs is the radiolabeled uptake assay, where the cells' ability to take up [³H]GABA is measured in the presence of each library compound. nih.gov A reduction in GABA uptake signifies that a compound is a potential inhibitor. Hits from the primary screen are then subjected to further assays to confirm their activity, determine their potency (IC₅₀ value), and assess their selectivity against other GAT subtypes. nih.govasm.org The Z'-factor is a statistical parameter used to gauge the quality and reliability of the HTS assay. asm.org

| Parameter | Description | Significance |

|---|---|---|

| IC₅₀ | The concentration of an inhibitor required to reduce GAT activity by 50%. | Measures the potency of the inhibitor. A lower IC₅₀ indicates higher potency. |

| Selectivity | A comparison of a compound's potency (IC₅₀) for its intended target versus other related targets (e.g., GAT-3 vs. GAT-1). | Crucial for developing research tools and therapeutics that act on a specific GAT subtype to minimize off-target effects. |

| Z'-factor | A statistical measure of the separation between the high (uninhibited) and low (fully inhibited) signal in an assay. | Indicates the robustness and quality of the HTS assay. A value > 0.5 is considered excellent for screening. nih.gov |

Electrophysiological Recordings in Defined Neural Circuits

Electrophysiology offers a direct, real-time measurement of neuronal electrical activity, providing fundamental insights into how GATs shape synaptic transmission and network function. mdpi.comfrontiersin.org Techniques like whole-cell patch-clamp recording allow researchers to measure synaptic currents in individual neurons within a brain slice or even in vivo. capes.gov.brresearchgate.net

Future Directions and Translational Potential

Elucidation of the Comprehensive Physiological and Pathophysiological Roles of mGAT4 in the Central Nervous System

A critical area of future research is to unravel the complete physiological and pathophysiological functions of mGAT4 in the central nervous system (CNS). nih.govebi.ac.uk The mGAT4 transporter is the second most abundant GABA transporter subtype in the brain, yet its precise roles remain largely unknown. nih.govebi.ac.uk Further investigation is needed to understand its involvement in normal brain function and in various neurological disorders. nih.govebi.ac.uk Studies using mGAT4 knockout models have suggested its potential involvement in conditions such as pain, depression, anxiety, schizophrenia, and autism. researchgate.net

Expanding Research into Other Neurological Disorders Potentially Ameliorated by mGAT3/4 Inhibition

The initial success of mGAT3/4 inhibitors in models of neuropathic pain suggests that their therapeutic potential may extend to other neurological disorders characterized by dysfunctional GABAergic systems. nih.govebi.ac.uk GABA uptake transporters are implicated in the pathophysiology of a number of neurological disorders. nih.govebi.ac.ukkoha-ptfs.co.uk Future research should explore the efficacy of mGAT3/4 inhibition in conditions such as epilepsy, anxiety disorders, and other chronic pain states. nih.govebi.ac.uk The development of more potent and selective mGAT4 inhibitors will be crucial for these investigations. researchgate.net

Rational Design of Polypharmacological Agents Targeting Multiple GAT Subtypes or Related Systems

A promising strategy for enhancing therapeutic efficacy is the rational design of polypharmacological agents. These are single molecules designed to interact with multiple targets simultaneously. nih.govnih.gov In the context of GABAergic modulation, this could involve creating compounds that inhibit a combination of GAT subtypes. For instance, a molecule that combines the inhibition of mGAT1 with mGAT3/mGAT4 could produce synergistic analgesic effects in the treatment of neuropathic pain. nih.govebi.ac.ukkoha-ptfs.co.uk This approach could lead to more effective treatments for complex neurological diseases where multiple pathways are dysregulated. nih.gov

Development of Advanced Delivery Systems for Brain-Penetrant GAT Inhibitors

A significant hurdle in treating CNS disorders is the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents into the brain. nih.govfrontiersin.org While some GAT inhibitors can cross the BBB, developing advanced delivery systems is crucial to enhance their brain penetration and therapeutic efficacy. nih.govrndsystems.com Strategies such as the use of molecular Trojan horses, where the drug is fused to a molecule that can be transported across the BBB, or the development of prodrugs that are more lipophilic, could be employed. nih.govfrontiersin.org Non-invasive methods like focused ultrasound in combination with microbubbles are also being explored to temporarily increase BBB permeability for targeted drug delivery. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.